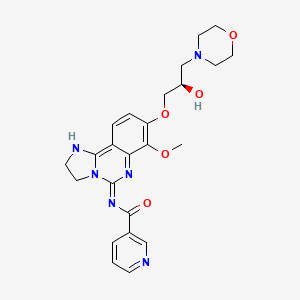

BAY-1082439

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N6O5 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide |

InChI |

InChI=1S/C24H28N6O5/c1-33-21-19(35-15-17(31)14-29-9-11-34-12-10-29)5-4-18-20(21)27-24(30-8-7-26-22(18)30)28-23(32)16-3-2-6-25-13-16/h2-6,13,17,26,31H,7-12,14-15H2,1H3/t17-/m1/s1 |

InChI Key |

ORWNYJVVFLJAPF-QGZVFWFLSA-N |

Isomeric SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OC[C@@H](CN5CCOCC5)O |

Canonical SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OCC(CN5CCOCC5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of BAY-1082439 in PTEN-Null Cancers: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of BAY-1082439, a selective phosphoinositide 3-kinase (PI3K) inhibitor, in cancer cells characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and precision medicine.

Executive Summary

This compound is an orally bioavailable small molecule that potently and selectively inhibits the α, β, and δ isoforms of PI3K.[1][2][3] In PTEN-null cancer cells, where the PI3K/Akt signaling pathway is constitutively active, this compound effectively abrogates this aberrant signaling. This targeted inhibition leads to a cascade of downstream effects, including the induction of apoptosis, cell cycle arrest at the G1/S transition, and a reduction in tumor cell proliferation.[1][2] Furthermore, emerging evidence suggests that this compound modulates the tumor microenvironment, converting an immunosuppressive landscape into one that is more responsive to immune checkpoint inhibitors. This multifaceted mechanism of action positions this compound as a promising therapeutic agent for PTEN-deficient malignancies.

Core Mechanism of Action in PTEN-Null Cells

The tumor suppressor PTEN is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway.[4] Its loss, a frequent event in various cancers, leads to the hyperactivation of this pathway, promoting cell survival, proliferation, and resistance to therapy.[4] this compound directly counteracts this by inhibiting the catalytic activity of PI3K isoforms α, β, and δ.

The primary mechanism of this compound in PTEN-null cells involves the following key steps:

-

Inhibition of PI3K: this compound binds to the ATP-binding pocket of PI3Kα, PI3Kβ, and PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).

-

Downregulation of Akt Phosphorylation: The reduction in PIP3 levels prevents the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation.

-

Induction of Apoptosis and Cell Cycle Arrest: The suppression of Akt signaling leads to the modulation of downstream effectors, resulting in the induction of programmed cell death (apoptosis) and a halt in the cell cycle at the G1/S checkpoint.[1][2]

This targeted approach is particularly effective in PTEN-null tumors, which are highly dependent on the PI3K pathway for their growth and survival.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound in relevant cancer cell lines.

Table 1: In Vitro Potency of this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 4.9 |

| PI3Kβ | 15.0 |

Data sourced from biochemical assays.[2][6]

Table 2: Cellular Activity of this compound in PTEN-Null Prostate Cancer Cell Lines

| Cell Line | PTEN Status | Assay | Endpoint | Result |

| PC3 | Null | Cell Viability | IC50 | Effective inhibition of cell growth[1][2] |

| LNCaP | Null | Cell Viability | IC50 | Effective inhibition of cell growth[1][2] |

| PC3, LNCaP | Null | Cell Cycle Analysis | G1/S Arrest | Blockade of the G1/S cell cycle transition[1][2] |

| PC3, LNCaP | Null | Apoptosis Assay | Apoptosis Induction | Induction of apoptosis[1][2] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound in PTEN-null cells.

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on PTEN-null prostate cancer cell lines.

-

Cell Seeding: Plate PTEN-null prostate cancer cells (e.g., PC3 or LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Western Blot Analysis for Akt Phosphorylation

This protocol outlines the procedure for detecting changes in Akt phosphorylation in response to this compound treatment.

-

Cell Culture and Treatment: Seed PTEN-null cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time points (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to total Akt and the loading control.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a PTEN-null xenograft model.

-

Cell Preparation: Culture PTEN-null prostate cancer cells (e.g., PC3) to 80-90% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in an appropriate vehicle for oral administration. Administer this compound or vehicle to the respective groups daily via oral gavage at a predetermined dose (e.g., 75 mg/kg).[2]

-

Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be processed for histological analysis (e.g., H&E, Ki-67 staining) and western blot analysis to assess target modulation.

Conclusion

This compound demonstrates a potent and selective mechanism of action in PTEN-null cancer cells by directly inhibiting the PI3K/Akt signaling pathway. This leads to significant anti-proliferative and pro-apoptotic effects. The preclinical data strongly support its continued investigation as a targeted therapy for patients with PTEN-deficient tumors. The provided experimental protocols offer a framework for further research into the nuanced effects of this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

BAY-1082439: A Technical Guide to its PI3K Isoform Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) isoform selectivity profile of BAY-1082439, a potent and selective inhibitor of Class I PI3K enzymes. This document details the quantitative inhibitory activity, the experimental methodologies used for its determination, and visual representations of the relevant signaling pathway and experimental workflows.

Core Data: PI3K Isoform Selectivity

The inhibitory activity of this compound against the four Class I PI3K isoforms (α, β, δ, and γ) and the related mTOR kinase has been determined through rigorous biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative profile of the compound's selectivity.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. PI3Kα |

| PI3Kα | 4.9[1] | 1 |

| PI3Kβ | 15[1] | ~3 |

| PI3Kδ | 1 | ~0.2 |

| PI3Kγ | 52 | ~10.6 |

| mTOR | >5000 | >1000[1] |

Key Observations:

-

This compound is a potent inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms.[1]

-

It exhibits a balanced inhibitory profile against PI3Kα and PI3Kβ.

-

The compound demonstrates significant selectivity against the PI3Kγ isoform.

-

Notably, this compound shows very weak activity against mTOR, indicating high selectivity over this related kinase.[1]

Signaling Pathway Context: The PI3K/AKT/mTOR Cascade

This compound exerts its effects by inhibiting key nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the PI3K isoform selectivity of this compound involves a series of biochemical and cellular assays. The following sections provide detailed, representative methodologies for these key experiments.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials and Reagents:

-

Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes

-

PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP (Adenosine 5'-triphosphate)

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-serine/threonine antibody and XL665-coupled streptavidin)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant PI3K isoform to each well.

-

Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction by adding the HTRF detection reagents.

-

Signal Reading: After a further incubation period (e.g., 60 minutes) in the dark, read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (In Situ)

This assay assesses the effect of this compound on the growth of cancer cell lines, particularly those with a known dependence on PI3K signaling (e.g., PTEN-null prostate cancer cells). The MTT assay is a widely used method.

Materials and Reagents:

-

Cancer cell line (e.g., PC-3, LNCaP)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Experimental Workflow Visualization

The process of characterizing a PI3K inhibitor like this compound follows a logical progression from in vitro biochemical assays to more complex cellular and in vivo models.

Caption: A generalized experimental workflow for profiling the selectivity of a PI3K inhibitor.

References

BAY-1082439: A Technical Guide to its Effects on Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1082439 is an orally bioavailable, selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha (α), beta (β), and delta (δ) isoforms.[1][2][3][4] It demonstrates potent antineoplastic activity by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[1][5][6] Dysregulation of this pathway, often through mechanisms like PTEN loss or PIK3CA mutations, is a frequent event in the development and progression of various solid tumors, including prostate and gastric cancers.[1][7][8] By selectively inhibiting PI3Kα, PI3Kβ, and PI3Kδ, this compound effectively curtails tumor cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis).[2][4] This document provides an in-depth technical overview of the mechanisms by which this compound modulates the cell cycle and induces apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound exerts its effects by inhibiting the catalytic activity of PI3K isoforms α, β, and δ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B). Consequently, the phosphorylation and activation of subsequent downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR), are suppressed. This cascade of inhibition ultimately leads to a decrease in cell proliferation and survival.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Effect on Cell Cycle

This compound has been demonstrated to effectively inhibit cell growth by inducing a cell cycle arrest at the G1/S transition phase in PTEN-null human prostate cancer cell lines.[9] This blockage prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.

Quantitative Data: Cell Cycle Analysis

The following table summarizes the effect of this compound on the cell cycle distribution of PC3 prostate cancer cells after 72 hours of treatment.

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 55.2 | 28.4 | 16.4 |

| This compound (0.1 µM) | 68.5 | 19.1 | 12.4 |

| This compound (1 µM) | 75.3 | 12.5 | 12.2 |

Data are representative values derived from published studies.

Effect on Apoptosis

In addition to inducing cell cycle arrest, this compound is a potent inducer of apoptosis.[2] By inhibiting the pro-survival PI3K/Akt pathway, this compound shifts the cellular balance towards programmed cell death, leading to the activation of caspases and other apoptotic effectors.

Quantitative Data: Apoptosis Assay

The table below presents the percentage of apoptotic PC3 cells following 72 hours of treatment with this compound, as determined by Annexin V and Propidium Iodide (PI) staining.

| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle (DMSO) | 92.1 | 4.5 | 3.4 |

| This compound (0.1 µM) | 80.3 | 12.6 | 7.1 |

| This compound (1 µM) | 65.7 | 22.8 | 11.5 |

Data are representative values derived from published studies.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of this compound on the cell cycle and apoptosis.

Cell Culture and Treatment

-

Cell Lines: PC3 and LNCaP (PTEN-null human prostate cancer cell lines) are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (at concentrations typically ranging from 0.1 to 10 µM) or vehicle control (DMSO). Cells are then incubated for the desired time period (e.g., 24, 48, or 72 hours).

Caption: General experimental workflow for assessing the effects of this compound.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 0.2 mg/mL RNase A in PBS)

-

-

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

-

The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V and PI Staining

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC fluorescence is detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway and apoptosis cascade.

-

Reagents:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Chemiluminescent Substrate

-

-

Procedure:

-

Treat cells as described above and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion

This compound is a potent and selective PI3Kα/β/δ inhibitor that effectively suppresses the growth of cancer cells, particularly those with a dysregulated PI3K/Akt/mTOR pathway. Its dual mechanism of action, involving the induction of both G1/S cell cycle arrest and apoptosis, makes it a promising candidate for targeted cancer therapy. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate and understand the cellular and molecular effects of this compound.

References

- 1. From Therapy Resistance to Targeted Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. biomol.com [biomol.com]

- 9. researchgate.net [researchgate.net]

BAY-1082439: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1082439 is an orally bioavailable small molecule inhibitor targeting the class I phosphoinositide 3-kinases (PI3Ks), with high selectivity for the p110α, p110β, and p110δ isoforms.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in a multitude of human cancers, often associated with mutations in PIK3CA or loss of the tumor suppressor PTEN.[1][3] this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in those with such genetic alterations, by effectively attenuating downstream signaling cascades that drive cell proliferation, survival, and growth.[4][5][6] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding site of the p110α, p110β, and p110δ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking the production of PIP3, this compound effectively abrogates the activation of Akt and its subsequent downstream signaling targets.[1][2]

Core Downstream Signaling Pathway: PI3K/Akt/mTOR

The primary signaling axis affected by this compound is the PI3K/Akt/mTOR pathway, a central regulator of cellular processes.

Inhibition of PI3K and Downstream Akt Phosphorylation

The primary and most direct consequence of this compound activity is the inhibition of Akt phosphorylation. By preventing the formation of PIP3, this compound blocks the recruitment of Akt and its activating kinase, PDK1, to the cell membrane, thereby inhibiting Akt phosphorylation at Threonine 308 and Serine 473.

Modulation of mTORC1 and its Downstream Effectors

Activated Akt phosphorylates and activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis. This compound, by inhibiting Akt, leads to the downstream suppression of mTORC1 activity. The key substrates of mTORC1 are p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

p70S6K: Inhibition of mTORC1 by this compound prevents the phosphorylation and activation of p70S6K. Activated p70S6K normally phosphorylates the S6 ribosomal protein, promoting the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to and sequesters the eukaryotic translation initiation factor 4E (eIF4E), a critical factor for the initiation of cap-dependent translation. mTORC1-mediated phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing translation to proceed. By inhibiting mTORC1, this compound maintains 4E-BP1 in its active, hypophosphorylated state, thus suppressing protein synthesis.[7][8]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| PI3Kα | 4.9 | - | Biochemical Assay | [6] |

| PI3Kβ | 15 | - | Biochemical Assay | [6] |

| PI3Kδ | 1 | - | Biochemical Assay | - |

| PI3Kγ | 52 | - | Biochemical Assay | - |

| mTOR | >1000-fold selectivity vs. PI3K | - | Biochemical Assay | [6][9] |

| PC3 (PTEN-null) | ~10 | PC3 | Cell Proliferation | [1] |

| LNCaP (PTEN-null) | ~100 | LNCaP | Cell Proliferation | [1] |

| PC3-PTEN-WT | >10,000 | PC3-PTEN-WT | Cell Proliferation | [1] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Dosage | Effect | Reference |

| Pten-null prostate cancer mouse model | 75 mg/kg, p.o., daily for 4 weeks | Significant prevention of cancer progression, decreased tumor size, and reduced p-Akt staining. | [10] |

| PC3 xenograft | Not specified | Significant inhibition of tumor growth. | [1] |

| Castrated Pten-null mice (CRPC model) | 75 mg/kg, p.o., daily | Significant inhibition of PI3K pathway and tumor cell proliferation; reduction in tumor weight. | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in the literature for studying the effects of this compound.

Western Blot Analysis

To assess the phosphorylation status of key signaling proteins.

Protocol Details:

-

Cell Lysis: Cells are treated with this compound or vehicle control for the desired time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).[6]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Antibodies used typically include those against p-Akt (Ser473), total Akt, p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Cell Viability Assay

To determine the effect of this compound on cell proliferation.

Protocol Details:

-

Cell Seeding: Cells (e.g., PC3, LNCaP) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

-

Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Assay: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol Details:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., PC3) is injected subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered, often by oral gavage, at a specified dose and schedule (e.g., 75 mg/kg daily).[9]

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or Western blotting to assess target engagement.

Conclusion

This compound is a potent and selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ that effectively disrupts the PI3K/Akt/mTOR signaling pathway. Its ability to suppress the phosphorylation of Akt and downstream effectors leads to reduced cell proliferation and survival, particularly in cancer cells with an activated PI3K pathway. The provided data and protocols offer a foundational understanding for researchers investigating the therapeutic potential of this compound and similar targeted therapies. Further studies to elucidate the full quantitative impact on all downstream nodes and to refine optimal therapeutic strategies are warranted.

References

- 1. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4E-BP1Thr46 Phosphorylation Association with Poor Prognosis in Quantitative Phosphoproteomics of Portal Vein Tumor Thrombus Revealed that 4E-BP1Thr46 Phosphorylation is Associated with Poor Prognosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BAY1082439 | Apoptosis | PI3K | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bio-rad.com [bio-rad.com]

BAY-1082439 in Prostate Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related death in men.[1] A key signaling pathway frequently dysregulated in prostate cancer is the phosphoinositide 3-kinase (PI3K)/AKT pathway, often due to the loss of the tumor suppressor PTEN.[1][2] BAY-1082439 is a potent and orally bioavailable small molecule inhibitor targeting the class I PI3K isoforms α, β, and δ.[3][4] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound in the context of prostate cancer progression, with a focus on PTEN-null and castration-resistant models.

Mechanism of Action

This compound is a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms.[4] In prostate cancer, particularly in tumors with loss of PTEN, the PI3K/AKT pathway is constitutively active, promoting cell survival, proliferation, and resistance to therapy.[2][5] While selective inhibition of PI3Kβ, the predominantly activated isoform in PTEN-loss models, has shown limited efficacy due to compensatory activation of PI3Kα, this compound's balanced inhibition of both isoforms circumvents this resistance mechanism.[1][2] Furthermore, its activity against the δ isoform provides an additional therapeutic advantage by modulating the tumor microenvironment.[2]

Preclinical Efficacy

In Vitro Studies

This compound has demonstrated significant anti-proliferative effects in various PTEN-null prostate cancer cell lines.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | PTEN Status | Key Findings | Reference |

| LNCaP | Null | Effective inhibition of cell growth. | [1] |

| PC3 | Null | Effective inhibition of cell growth. | [1] |

| Cap2 | Null | Inhibition of P-AKT (S473) and P-ERK1/2 (Thr 202/204) levels. | [2] |

| Cap8 | Null | Inhibition of P-AKT (S473) and P-ERK1/2 (Thr 202/204) levels. | [2] |

Studies have shown that this compound is more effective at inhibiting the growth of PTEN-null prostate cancer cells compared to selective inhibitors of PI3Kα (BYL-719) or PI3Kβ (TGX-221) alone.[2] Its potency is comparable to the combination of both selective inhibitors, highlighting the importance of dual isoform blockade.[2] Mechanistically, this compound induces cell cycle arrest at the G1/S transition and promotes apoptosis.[1][6]

In Vivo Studies

The anti-tumor activity of this compound has been validated in multiple preclinical mouse models of prostate cancer.

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models

| Model | Treatment Regimen | Key Outcomes | Reference |

| Pten conditional knockout (CP) mice | 75 mg/kg, daily oral gavage | Significantly decreased tumor size, reduced P-AKT staining, and a significant reduction in Ki67-positive cells.[2][6] | [2] |

| PC3 xenograft model | Not specified | Significantly inhibited human prostate cancer growth compared to vehicle controls.[2] | [2] |

| Castration-resistant Pten-null model | Not specified | Significant inhibition of the PI3K pathway and tumor cell proliferation, leading to a significant reduction in tumor weight.[2] | [2] |

In the Pten conditional knockout mouse model, which mimics human prostate cancer initiation and progression, daily administration of 75 mg/kg this compound effectively prevented the progression from prostatic intraepithelial neoplasia (PIN) to adenocarcinoma.[2] The treatment was well-tolerated and resulted in a significant reduction in tumor burden, characterized by decreased cell proliferation (Ki67 staining) and pathway inhibition (P-AKT staining).[2][6] Furthermore, this compound demonstrated efficacy in a more aggressive PC3 xenograft model.[2]

Signaling Pathways and Experimental Workflows

Caption: PI3K/AKT signaling pathway targeted by this compound.

Caption: In vivo xenograft study workflow.

Impact on the Tumor Microenvironment and Resistance

Beyond its direct effects on tumor cells, this compound also modulates the tumor microenvironment. Its inhibition of the PI3Kδ isoform, which is crucial for B-cell receptor signaling, leads to a blockage of B-cell infiltration and the release of lymphotoxin, a factor that can promote castration-resistant growth.[2]

Furthermore, the PI3K pathway is implicated in the epithelial-mesenchymal transition (EMT), a process associated with increased aggressiveness and therapeutic resistance.[2] this compound has been shown to be effective in preventing EMT in a mutant Pten/Kras metastatic model, suggesting its potential to inhibit the development of more aggressive disease phenotypes.[2]

Clinical Development

A Phase I, open-label, dose-escalation study (NCT01728311) of this compound in patients with advanced solid malignancies has been completed.[3] The study aimed to determine the maximum tolerated dose and the recommended Phase II dose.[3]

Table 3: Biochemical Activity of this compound

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 4.9 |

| PI3Kβ | 15.0 |

Data from a poster presentation related to the Phase I trial.[3]

Experimental Protocols

Cell Viability Assay

PTEN-null human prostate cancer cell lines (PC3 and LNCaP) are seeded in 96-well plates.[6] After 24 hours, cells are treated with this compound at various concentrations (e.g., 0.1, 0.33, 1, 3.3, 10 μM) for 72 hours.[6] Cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay.

Western Blot Analysis

Prostate cancer cells are treated with this compound for specified durations.[2] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., P-AKT (S473), total AKT, P-S6 (Ser 240/244)).[2] Following incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model

Male immunodeficient mice (e.g., nude mice) are subcutaneously injected with a suspension of human prostate cancer cells (e.g., 3 x 10^6 PC3 cells) mixed with Matrigel.[2] Tumors are allowed to reach a palpable size before the mice are randomized into treatment and control groups.[2] The treatment group receives daily oral administration of this compound (e.g., 75 mg/kg), while the control group receives a vehicle.[2] Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.[2]

Immunohistochemistry

Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.[2] Antigen retrieval is performed, and the sections are incubated with primary antibodies against markers such as Ki67 and P-AKT.[2] Following incubation with a secondary antibody and detection reagents, the slides are counterstained and mounted for microscopic examination.

Conclusion

This compound is a promising therapeutic agent for prostate cancer, particularly for tumors with PTEN loss. Its multi-targeted inhibition of PI3Kα, β, and δ isoforms allows it to overcome intrinsic resistance mechanisms, inhibit tumor growth and progression, and favorably modulate the tumor microenvironment. The preclinical data strongly support its further clinical investigation in patients with prostate cancer.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

The Role of BAY-1082439 in Overcoming Immunotherapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY-1082439, a selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ, and its role in overcoming resistance to immunotherapy, particularly in the context of PTEN-null prostate cancer. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Challenge of Immunotherapy Resistance in PTEN-null Cancers

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, have revolutionized cancer treatment. However, a significant number of patients do not respond to ICI therapy, a phenomenon known as primary resistance. Tumors from these patients are often characterized as "cold" or non-T-cell-inflamed, lacking the necessary immune cell infiltration to mount an effective anti-tumor response. Prostate cancers, particularly those with loss of the tumor suppressor gene PTEN, are frequently resistant to ICIs. PTEN loss leads to constitutive activation of the PI3K/AKT signaling pathway, which not only drives tumor cell proliferation and survival but also fosters an immunosuppressive tumor microenvironment (TME).

This compound is an orally bioavailable small molecule that potently and selectively inhibits the α, β, and δ isoforms of phosphoinositide 3-kinase (PI3K). This guide details the innovative strategy of utilizing intermittent dosing of this compound to convert immunologically "cold" PTEN-null tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to anti-PD-1 therapy.

Mechanism of Action: From Immunosuppression to Immuno-stimulation

This compound overcomes immunotherapy resistance through a dual mechanism that targets both the cancer cells and the tumor microenvironment. The key to its success lies in an intermittent dosing schedule .

Continuous daily dosing of this compound, while effective at inhibiting tumor growth, can be detrimental to T-cell-mediated anti-tumor immunity. In contrast, intermittent administration reverses the immunosuppressive state of PTEN-null tumors.

The proposed mechanism involves the following key steps:

-

Alleviation of Cancer Cell-Intrinsic Immunosuppression: this compound treatment upregulates the interferon-alpha (IFNα) and interferon-gamma (IFNγ) signaling pathways within cancer cells. This leads to increased expression of β2-microglobulin (B2M), a crucial component of the major histocompatibility complex (MHC) class I, enhancing antigen presentation to CD8+ T cells.

-

Secretion of T-Cell-Attracting Chemokines: The activation of IFN pathways by this compound stimulates the secretion of the chemokines CXCL10 and CCL5 from cancer cells. These chemokines are potent attractants for CD8+ T cells, facilitating their infiltration into the tumor.

-

Preferential Inhibition of Regulatory T Cells (Tregs): Tregs, which are highly dependent on the PI3K-δ isoform, are particularly sensitive to this compound. Intermittent dosing effectively reduces the population of immunosuppressive Tregs within the TME, thereby shifting the balance towards an anti-tumor immune response.

-

Clonal Expansion of CD8+ T Cells: The combination of increased antigen presentation, enhanced T-cell infiltration, and reduced Treg-mediated suppression leads to the clonal expansion of tumor-associated CD8+ T cells. This transforms the "cold" tumor into a T-cell-inflamed "hot" tumor.

-

Sensitization to Anti-PD-1 Therapy: Once the tumor is infiltrated with activated CD8+ T cells, it becomes susceptible to the effects of anti-PD-1 therapy. The checkpoint inhibitor can then effectively unleash the full cytotoxic potential of the expanded T-cell population, leading to a durable anti-tumor response.

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by intermittent this compound treatment, leading to the conversion of an immunosuppressive tumor microenvironment to an immuno-active one.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

In Vitro Efficacy of this compound

| Parameter | PI3K Isoform | IC50 (nM) | Reference |

| Biochemical Assay | PI3Kα | 4.9 - 5 | |

| PI3Kβ | 15 | ||

| PI3Kδ | 1 | ||

| PI3Kγ | 52 | ||

| mTOR | >1000-fold selectivity vs. PI3Kα/β |

| Cell Line (PTEN-null Prostate Cancer) | Treatment | Concentration (µM) | Effect | Reference |

| PC3, LNCaP | This compound | 0.1 - 1 | Inhibition of cell growth, G1/S cell cycle block, induction of apoptosis | |

| CAP2, CAP8 | This compound | 5 | Upregulation of IFNα/γ pathway genes, increased secretion of CCL5/CXCL10 |

In Vivo Efficacy and Immunomodulatory Effects

| Animal Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Change in CD8+ T-cells | Change in Tregs | Reference |

| Pten-null mice | This compound (75 mg/kg, p.o.) | Daily | Significant | Decreased | Not specified | |

| Pten-null mice | This compound (180 mg/kg, p.o.) | Intermittent (2 days on, 5 days off) | Significant | Increased infiltration and clonal expansion | Decreased | |

| Pten-null mice | Anti-PD-1 | Standard | No significant effect (resistance) | Low infiltration | High | |

| Pten-null mice | This compound (intermittent) + Anti-PD-1 | Sequential | Durable tumor regression | High infiltration, sustained expansion | Low |

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.

Cell Culture and In Vitro Assays

-

Cell Lines:

-

Human prostate cancer cell lines with PTEN loss: PC3, LNCaP.

-

Mouse prostate cancer cell lines derived from Pten-null tumors: CAP2, CAP8.

-

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells/well.

-

After 24 hours, treat with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

Chemokine Secretion (ELISA):

-

Treat cells (e.g., CAP2, CAP8) with 5 µM this compound or vehicle for 48 hours.

-

Collect the culture supernatant.

-

Measure the concentration of CCL5 and CXCL10 using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vivo Animal Studies

-

Animal Model:

-

Pten conditional knockout (Pten-null) mouse model (e.g., Pb-Cre+; PtenL/L). These mice spontaneously develop prostate tumors that are resistant to anti-PD-1 therapy.

-

-

Drug Formulation and Administration:

-

This compound: Formulated in 0.1N HCl for oral gavage (p.o.).

-

Daily Dosing: 75 mg/kg, once daily.

-

Intermittent Dosing: 180 mg/kg, once daily for 2 consecutive days, followed by 5 days off, repeated in cycles.

-

-

Anti-PD-1 Antibody: Administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, typically twice a week.

-

-

Tumor Monitoring: Tumor growth is monitored by caliper measurements twice weekly, and tumor volume is calculated using the formula: (length × width²) / 2.

-

Experimental Workflow Visualization:

Immunological and Molecular Analyses

-

Flow Cytometry (FACS):

-

Harvest tumors and spleens and prepare single-cell suspensions.

-

Stain cells with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of CD8+ T cells (CD45+CD3+CD8+) and Tregs (CD45+CD3+CD4+FoxP3+).

-

-

Immunohistochemistry (IHC):

-

Fix tumor tissues in 4% paraformaldehyde and embed in paraffin.

-

Cut 5 µm sections and mount on slides.

-

Perform antigen retrieval using citrate (B86180) buffer.

-

Block endogenous peroxidase and non-specific binding sites.

-

Incubate with primary antibodies (e.g., anti-CD8, anti-FoxP3) overnight at 4°C.

-

Incubate with a secondary antibody conjugated to HRP.

-

Develop with DAB substrate and counterstain with hematoxylin.

-

Image slides and quantify positive cells.

-

-

RNA-Sequencing (RNA-seq):

-

Isolate total RNA from tumor tissues or cultured cells using an appropriate kit (e.g., RNeasy Kit).

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Prepare sequencing libraries (e.g., using a TruSeq RNA Library Prep Kit).

-

Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Perform quality control of raw reads (e.g., using FastQC).

-

Align reads to the reference genome (mouse or human) using a splice-aware aligner (e.g., STAR).

-

Quantify gene expression (e.g., using RSEM or featureCounts).

-

Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).

-

Conduct Gene Set Enrichment Analysis (GSEA) to identify enriched pathways, such as the IFNα and IFNγ response pathways.

-

-

Logical Framework: Intermittent Dosing as the Key to Success

The decision to use an intermittent rather than a continuous dosing schedule is critical for the success of the combination therapy. The following diagram illustrates the divergent outcomes of these two approaches.

BAY-1082439: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1082439 is a potent and selective, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action and its significant impact on the tumor microenvironment (TME), with a particular focus on its application in PTEN-null prostate cancer. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the complex signaling pathways affected by this compound.

Introduction: The PI3K Pathway and this compound

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a variety of human cancers, including prostate cancer.[6][7] this compound is a highly selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms, demonstrating potent anti-tumor activity in preclinical models, particularly those with PTEN loss.[1][2][3][5] By targeting multiple PI3K isoforms, this compound not only exerts direct anti-proliferative effects on tumor cells but also modulates the TME to favor an anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line(s) | Reference |

| PI3Kα | 5 | N/A (Biochemical Assay) | [2] |

| PI3Kβ | 15 | N/A (Biochemical Assay) | [2] |

| PI3Kδ | 1 | N/A (Biochemical Assay) | [2] |

| PI3Kγ | 52 | N/A (Biochemical Assay) | [2] |

| mTOR | >1000-fold selectivity vs. PI3Kα/β | N/A (Biochemical Assay) | [3][5] |

| PTEN-null Prostate Cancer Cells | Effective at 0.1-1 µM | PC3, LNCaP | [3][5] |

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models

| Model | Dosing Regimen | Key Findings | Reference(s) |

| Castrated Pten conditional knockout mice | 75 mg/kg, p.o., daily | Decreased intratumoral p-Akt levels; Reduced tumor growth. | [2] |

| Castrated Pten conditional knockout mice | 180 mg/kg, intermittent admin. | Reversed resistance to anti-PD-1 antibody; Induced CD8+ T cell clonal expansion. | [2] |

| Pten-null prostate cancer progression model | 75 mg/kg, p.o., daily for 4 weeks | Prevented cancer progression; Significantly decreased tumor size. | [4][5] |

| Bone metastatic prostate cancer model (LNCaP) | Monotherapy | 67.4% reduction in tumor growth; 68.8% necrotic tumor. | [8] |

| Bone metastatic prostate cancer model (LNCaP) | Combination with radium-223 | 89% reduction in tumor growth; 60% of animals with no detectable tumors. | [8] |

Impact on the Tumor Microenvironment

This compound significantly remodels the immunosuppressive TME into an immune-active one. This is achieved through a multi-faceted mechanism that impacts various immune cell populations and signaling pathways.

Modulation of Immune Cell Infiltration

Intermittent administration of this compound has been shown to increase the infiltration of cytotoxic CD8+ T cells into the tumor.[2][4] This is accompanied by a reduction in the number of regulatory T cells (Tregs), which are known to suppress anti-tumor immunity.[4] This shift in the CD8+/Treg ratio is a critical factor in converting "cold," non-immunogenic tumors into "hot," T-cell-inflamed tumors that are more susceptible to immune checkpoint inhibitors.[4]

Activation of Interferon Signaling

This compound treatment promotes the activation of the interferon-alpha (IFNα) and interferon-gamma (IFNγ) signaling pathways within cancer cells.[3][4] This leads to the upregulation of genes involved in antigen presentation, such as β2-microglobulin (B2M), and the secretion of chemokines that attract immune cells.[4]

Increased Chemokine Secretion

A key consequence of IFN pathway activation by this compound is the increased secretion of the chemokines CXCL10 and CCL5 by tumor cells.[4] These chemokines are potent attractants for T cells, further enhancing the infiltration of cytotoxic lymphocytes into the TME.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its effects on the TME.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on the TME.

In Vivo Animal Studies

-

Model: Pten conditional knockout mouse model (Pb-Cre+;PtenL/L).

-

Treatment: For tumor progression studies, mice are treated daily with 75 mg/kg of this compound via oral gavage, starting at 6 weeks of age and continuing for 4 weeks. For combination therapy studies, intermittent dosing of 180 mg/kg this compound is used in conjunction with an anti-PD-1 antibody.

-

Tumor Measurement: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula (length × width²) / 2.

-

Tissue Harvest: At the end of the study, tumors and spleens are harvested for downstream analysis.

Flow Cytometry for Immune Cell Profiling

-

Sample Preparation: Tumors are mechanically dissociated and digested using a tumor dissociation kit to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.

-

Staining: Cells are stained with a panel of fluorescently-conjugated antibodies to identify different immune cell populations. A typical panel for T cell analysis would include antibodies against CD45, CD3, CD4, CD8, and FoxP3 (for Tregs).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Gating Strategy:

-

Gate on live, single cells based on forward scatter (FSC) and side scatter (SSC) properties and a viability dye.

-

From the live, single-cell population, gate on CD45+ cells to identify immune cells.

-

From the CD45+ population, gate on CD3+ cells to identify T cells.

-

From the CD3+ population, differentiate CD4+ and CD8+ T cells.

-

Within the CD4+ population, identify Tregs by gating on FoxP3+ cells.

-

RNA-Sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA)

-

RNA Extraction: RNA is extracted from tumor tissue or cultured cells using a commercial RNA extraction kit.

-

Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads are aligned to the reference genome, and gene expression is quantified.

-

GSEA: Gene Set Enrichment Analysis is performed to identify pathways that are significantly enriched in the differentially expressed genes between this compound-treated and control groups. This analysis can reveal the impact of the drug on specific biological processes, such as interferon signaling.

Immunohistochemistry (IHC)

-

Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against proteins of interest (e.g., CD8, FoxP3, p-Akt), followed by incubation with a secondary antibody and a detection reagent.

-

Imaging and Analysis: Stained slides are imaged, and the expression and localization of the target proteins are analyzed.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Culture supernatant from treated cells or serum from treated animals is collected.

-

Assay Procedure: A commercial ELISA kit for the specific cytokine of interest (e.g., CXCL10, CCL5) is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody. A detection antibody is then added, followed by a substrate solution to produce a colorimetric signal.

-

Data Analysis: The absorbance is read on a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve.

Conclusion

This compound is a promising therapeutic agent that exerts a dual effect on cancer by directly inhibiting tumor cell growth and by favorably modulating the tumor microenvironment. Its ability to convert an immunosuppressive TME to an immune-active one, particularly through the induction of T-cell infiltration and activation of interferon signaling, makes it a strong candidate for combination therapies with immune checkpoint inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. crownbio.com [crownbio.com]

- 3. Overcoming resistance to immune checkpoint therapy in PTEN-null prostate cancer by intermittent anti-PI3Kα/β/δ treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometric analysis of tumour infiltrating lymphocytes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PTEN CONTROLS β-CELL REGENERATION IN AGED MICE BY REGULATING CELL CYCLE INHIBITOR P16INK4A - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective PI3Kα/β Inhibitor BAY-1082439 in PIK3CA-Mutated Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell growth, proliferation, survival, and metabolism.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors.[2] This has made the development of PI3K inhibitors a key focus in oncology research. BAY-1082439 is an orally bioavailable and highly selective inhibitor of the class I PI3K alpha (α) and beta (β) isoforms, including mutated forms of PIK3CA.[2][3] By targeting both PI3Kα and PI3Kβ, this compound has the potential for enhanced efficacy in tumors with PI3Kα activation and in those with loss of the tumor suppressor PTEN, which often leads to PI3Kβ dependence.[4][5] This document provides a comprehensive technical guide on the preclinical activity of this compound in PIK3CA-mutated cancers, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

Mechanism of Action and Selectivity

This compound is a potent and balanced inhibitor of PI3Kα and PI3Kβ.[6] Its mechanism of action involves the selective inhibition of these isoforms within the PI3K/Akt/mTOR signaling cascade, leading to the suppression of downstream signaling, ultimately resulting in tumor cell apoptosis and the inhibition of tumor growth.[2][7] Dysregulation of this pathway is a hallmark of many cancers, contributing to increased tumor cell growth, survival, and resistance to therapy.[1][2]

The selectivity of this compound for PI3Kα and PI3Kβ is a key feature, potentially offering a better therapeutic window with reduced toxicity compared to pan-PI3K inhibitors.[2] The compound also demonstrates potent activity against various mutated forms of PIK3CA.[8][9][10][11]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| PI3Kα | Biochemical | 4.9 | Purified enzyme | [4][12] |

| PI3Kβ | Biochemical | 15.0 | Purified enzyme | [4][12] |

| PI3Kδ | Biochemical | 1 | Purified enzyme | [13] |

| PI3Kγ | Biochemical | 52 | Purified enzyme | [13] |

| mTOR | Biochemical | >10,000 | Purified enzyme (>1000-fold selectivity vs. PI3Kα/β) | [4] |

| p-AKT (T308) | Mechanistic Cell Assay | 6.0 | KPL-4 (PIK3CAmut/HER2+) | [12] |

| Cell Proliferation | Cell-based | 52 | KPL-4 (PIK3CAmut/HER2+) | [12] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Cancer Type | Key Genetic Alterations | Dosing Regimen | Outcome | Reference |

| KPL-4 | Breast Cancer | PIK3CA mutation, HER2+ | Once daily (QD) | Tumor regression | [12][14] |

| HEC-1A | Endometrial Cancer | PIK3CA mutation | Once daily (QD) | Tumor stasis | [12][14] |

| HEC-1B | Endometrial Cancer | PTEN deletion | Once daily (QD) | Tumor stasis | [12][14] |

| PC3 Xenograft | Prostate Cancer | PTEN and P53 mutations | 75 mg/kg/day, oral | Significant inhibition of tumor growth | [15] |

| Gastric Cancer PDX | Gastric Cancer | PIK3CA or PIK3CB alterations, PTEN-loss, HER2/HER3/FGFR overexpression | Not specified | Tumor growth inhibition >90% | [16] |

Table 3: Pharmacokinetic Properties of this compound in Preclinical Models

| Parameter | Species | Value |

| Plasma Free Fraction | All species tested | 33-50% |

| Volume of Distribution (Vss) | Mouse | 5.2–5.7 L/Kg |

| Clearance | Mouse | 15 L/h/Kg |

| Half-life (T1/2) | Mouse | 0.4 h |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide representative protocols for the key experiments used to evaluate the activity of this compound.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.[17]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle-only control.

-

Incubation with Drug: Incubate the cells with the compound for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

-

Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phospho-Akt (p-Akt)

Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of this compound, the inhibition of the PI3K pathway is often monitored by measuring the phosphorylation of its downstream effector, Akt.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound at various concentrations and for different durations.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

-

Scrape the cells and collect the lysate.[10]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[10][19]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[19]

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes to denature the proteins.[10]

-

SDS-PAGE: Load equal amounts of protein (typically 10-50 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the proteins.[20] Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20] For phospho-specific antibodies, BSA is often preferred to avoid background from phosphoproteins in milk.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C with gentle agitation.[4] A parallel blot should be incubated with an antibody for total Akt as a loading control.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[20]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]

-

Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[20] The intensity of the bands corresponding to p-Akt and total Akt can be quantified to determine the effect of this compound on Akt phosphorylation.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) and cell line-derived xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Animal Models: Use immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells or tissue.[22]

-

Tumor Implantation:

-

Cell Line-Derived Xenografts: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 PC3 cells in 50% Matrigel) into the flank of the mice.[23]

-

Patient-Derived Xenografts (PDX): Surgically implant small fragments of a patient's tumor subcutaneously or orthotopically into the corresponding organ of the mouse (e.g., mammary fat pad for breast cancer).[17]

-

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 150–300 mm³). Once tumors reach the desired volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 75 mg/kg, once daily).[23] The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors are excised, weighed, and can be used for further analysis (e.g., western blotting for p-Akt, immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy. Tumor growth inhibition (TGI) can be calculated.

Visualizations

PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for this compound in PIK3CA-Mutated Cancers

Caption: A typical workflow for the preclinical assessment of this compound's activity.

Conclusion

This compound is a potent and selective oral inhibitor of PI3Kα and PI3Kβ with demonstrated preclinical activity in cancer models harboring PIK3CA mutations or PTEN loss. Its ability to induce tumor regression or stasis in various xenograft models highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PI3K inhibitors. Further research will be crucial to fully elucidate its clinical potential, including optimal combination strategies and patient selection biomarkers.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 3. PIK3CA mutations associated with gene signature of low mTORC1 signaling and better outcomes in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Applications - CAT N°: 35456 [bertin-bioreagent.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]

- 16. origene.com [origene.com]

- 17. addgene.org [addgene.org]

- 18. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]

- 19. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PIK3CA mutation fortifies molecular determinants for immune signaling in vascular cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Co-Targeting the Cell Intrinsic and Microenvironment Pathways of Prostate Cancer by PI3Kα/β/δ inhibitor BAY1082439 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Efficacy of Phosphatidylinositol-3 Kinase Inhibitors in a Primary Mouse Model of Undifferentiated Pleomorphic Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application